mPGES-1 Inhibitor-1 is a novel selective microsomal prostaglandin E synthase-1 (mPGES-1) Inhibitor.
BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-
CAS No.: 1381846-21-4
Cat. No.: VC0536238
Molecular Formula: C16H19ClN4O2
Molecular Weight: 334.80 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1381846-21-4 |
|---|---|
| Molecular Formula | C16H19ClN4O2 |
| Molecular Weight | 334.80 g/mol |
| IUPAC Name | 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C16H19ClN4O2/c1-16(2,3)14(23)20-9-10-4-5-12(17)11(8-10)13(22)21-15-18-6-7-19-15/h4-8H,9H2,1-3H3,(H,20,23)(H2,18,19,21,22) |
| Standard InChI Key | MBAHGUNQNAJTLD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CN2 |
| Canonical SMILES | CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CN2 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide is an organic compound characterized by a benzamide core structure with specific functional group modifications. The compound's essential identification parameters are summarized in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 1381846-21-4 |
| Molecular Formula | C₁₆H₁₉ClN₄O₂ |
| Molecular Weight | 334.80 g/mol |
| InChI | InChI=1S/C16H19ClN4O2/c1-16(2,3)14(23)20-9-10-4-5-12(17)11(8-10)13(22)21-15-18-6-7-19-15/h4-8H,9H2,1-3H3,(H,20,23)(H2,18,19,21,22) |
| SMILES | CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CN2 |
The compound features several key structural elements that contribute to its chemical behavior and biological activity:
-
A benzamide core structure (benzoyl group attached to an amino group)
-
A 2-chloro substituent on the benzene ring, creating an ortho-chlorobenzamide arrangement
-
A 5-[(2,2-dimethylpropanoylamino)methyl] substituent, featuring a pivaloyl (tert-butylcarbonyl) amide group
-
An imidazole ring connected via an amide bond to the main benzamide structure
The molecular structure contains multiple reactive sites and hydrogen bonding capabilities that influence its physicochemical properties and interaction with biological targets.
Biological Activity and Mechanism of Action
The primary biological significance of 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide lies in its interaction with enzymes involved in prostaglandin synthesis pathways.
Prostaglandin E Synthase Inhibition
Research indicates that the compound functions as an inhibitor of microsomal Prostaglandin E synthase-1 (PTGES), an enzyme critical in the biosynthesis of prostaglandin E2 (PGE2) . PGE2 is a major prostaglandin synthesized at sites of inflammation and plays a significant role in various inflammatory processes, making its regulation a target for potential anti-inflammatory treatments.
The compound demonstrates selective inhibition of microsomal Prostaglandin E synthase-1 with an IC50 value of 0.24 μM in human whole blood assays. This selectivity is further evidenced by its minimal activity against cyclooxygenase enzymes (COX-1 and COX-2), as shown in Table 2.
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition | Concentration |
|---|---|---|
| Microsomal Prostaglandin E synthase-1 | IC50 = 0.24 μM | In vitro human whole blood assay |
| COX-1 | 9% inhibition | 100 μM |
| COX-2 | 16% inhibition | 30 μM |
This selective inhibition profile suggests potential advantages over non-selective anti-inflammatory agents that target multiple enzymes in the prostaglandin synthesis pathway.
Mechanism of Enzyme Inhibition
The compound's binding to microsomal Prostaglandin E synthase-1 likely involves specific interactions between its functional groups and the enzyme's active site. The imidazole moiety may play a crucial role in this interaction, as similar heterocyclic rings have been shown to interact with binding pockets in various enzymes . The chloro substituent at the 2-position of the benzamide core likely enhances binding affinity through halogen bonding or influencing the electron distribution within the molecule.
Structure-Activity Relationships
Understanding the relationship between structural elements and biological activity provides insight into the rational design of related compounds with enhanced properties.
Comparison with Related Compounds
The bromine analog of this compound, 2-bromo-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide (CAS: 1381846-12-3), shares a similar structural framework but features a bromine atom in place of chlorine . This substitution alters the electronic properties and potentially the binding characteristics of the molecule. The molecular weight of the bromine analog (379.25 g/mol) is higher than the chlorine-containing compound (334.80 g/mol) due to the greater atomic mass of bromine.
Another related compound, 2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid, lacks the N-1H-imidazol-2-yl group present in the title compound. This structural difference significantly alters its biological activity profile, highlighting the importance of the imidazole group in targeting specific enzymes.
Key Structural Features for Activity
Based on comparative analysis with similar biologically active benzamide derivatives, several structural features appear critical for the activity of 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide:
Analytical Characterization
Analytical techniques provide essential tools for confirming the identity, purity, and structural characteristics of 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the various proton environments in the molecule, including:
-
Aromatic protons from the benzene ring
-
Methylene protons from the aminomethyl linkage
-
Methyl protons from the dimethylpropanoyl group
-
Imidazole ring protons with distinctive chemical shifts
Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of 334.80 g/mol, along with characteristic fragmentation patterns reflecting the structural components of the molecule.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume